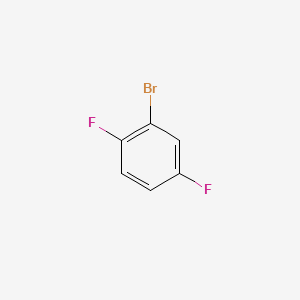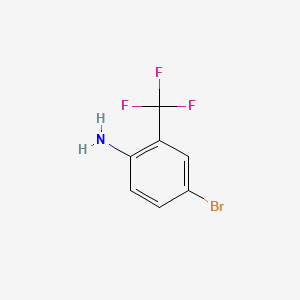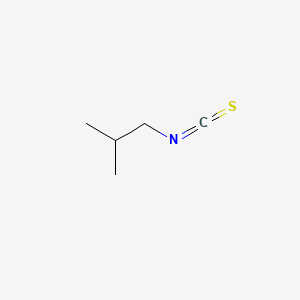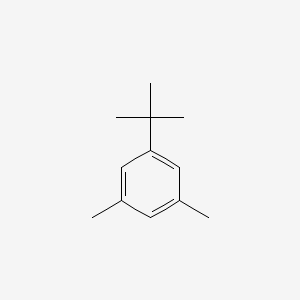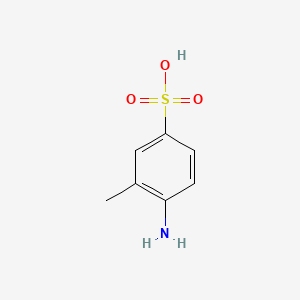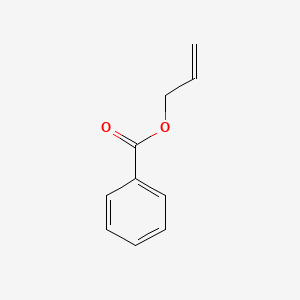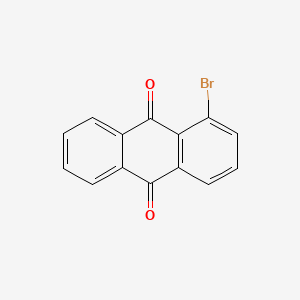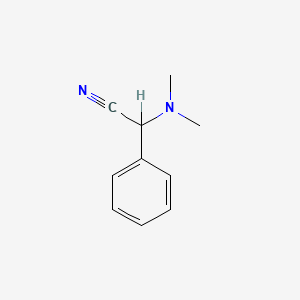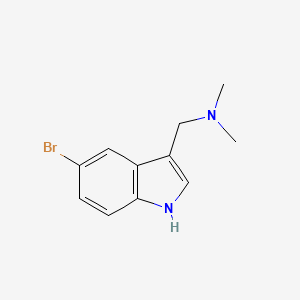
3-Bromoacetanilide
Descripción general
Descripción
3-Bromoacetanilide is a chemical compound with the molecular formula C8H8BrNO. It has a molecular weight of 214.06 g/mol . It is also known by other names such as N-(3-bromophenyl)acetamide and 3’-Bromoacetanilide .
Synthesis Analysis
The synthesis of 3-Bromoacetanilide involves an electrophilic substitution reaction on an aromatic ring. The process starts with acetanilide, which is then brominated using a suitable brominating agent .Molecular Structure Analysis
The molecular structure of 3-Bromoacetanilide consists of a benzene ring substituted with a bromine atom and an acetamide group. The IUPAC name for this compound is N-(3-bromophenyl)acetamide .Chemical Reactions Analysis
3-Bromoacetanilide undergoes various chemical reactions due to the presence of the bromine atom, which is an electron-withdrawing group, and the acetamide group, which is an electron-donating group .Physical And Chemical Properties Analysis
3-Bromoacetanilide has a molecular weight of 214.06 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Organic Synthesis: Acylation Reactions
3-Bromoacetanilide: is commonly used in organic synthesis, particularly in acylation reactions. It serves as an intermediate for the introduction of the acyl group into other compounds. The bromine atom on the aromatic ring can act as a good leaving group, facilitating further chemical transformations .
Medicinal Chemistry: Drug Development
In medicinal chemistry, 3-Bromoacetanilide can be utilized as a building block for the synthesis of pharmaceuticals. Its structure is similar to that of anilide-based drugs, making it a valuable precursor in the development of new analgesic and anti-inflammatory agents .
Material Science: Polymer Modification
The bromine atom in 3-Bromoacetanilide makes it a suitable agent for polymer modification. It can be used to introduce bromine into polymers, which can enhance flame retardancy and stability of the material .
Catalysis: Lewis Acid Catalysis
3-Bromoacetanilide: can act as a substrate in Lewis acid catalyzed reactions. The presence of the bromine atom can influence the reactivity of the compound under catalytic conditions, leading to efficient synthesis of various amides .
Biochemistry: Protein Labeling
Due to its reactive nature, 3-Bromoacetanilide can be used in biochemistry for protein labeling. It can react with amino groups in proteins, allowing for the study of protein structure and function .
Environmental Science: Green Chemistry
3-Bromoacetanilide: can be synthesized using eco-friendly methods, aligning with the principles of green chemistry. This includes using less toxic catalysts and solvents, thereby reducing environmental impact .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 3-Bromoacetanilide can be employed as a standard in chromatographic analysis due to its distinct chemical properties. It helps in the calibration of equipment and ensures accurate measurement of other substances .
Agricultural Chemistry: Pesticide Synthesis
Lastly, 3-Bromoacetanilide can be used in the synthesis of pesticides. The bromine functionality can be leveraged to create compounds that are effective against a variety of agricultural pests .
Mecanismo De Acción
Target of Action
3-Bromoacetanilide is a chemical compound with the molecular formula C8H8BrNO As an acetanilide derivative, it may interact with proteins or enzymes in the body, similar to other aniline derivatives .
Mode of Action
Bromination of acetanilide, a process that can produce 3-bromoacetanilide, involves the introduction of a bromine atom into the acetanilide molecule . This bromination process can result in changes to the molecule’s reactivity and interactions with its targets.
Biochemical Pathways
Brominated compounds like 3-bromoacetanilide are often used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . This suggests that 3-Bromoacetanilide could potentially influence biochemical pathways involving carbon–carbon bond formation.
Result of Action
The introduction of a bromine atom into the acetanilide molecule can alter its reactivity and interactions with other molecules, potentially leading to various molecular and cellular effects .
Propiedades
IUPAC Name |
N-(3-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHOHJTVFUJJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211149 | |
| Record name | Acetamide, N-(3-bromophenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoacetanilide | |
CAS RN |
621-38-5 | |
| Record name | N-(3-Bromophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 3'-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Bromoacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3-bromophenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the hydrolysis of N-(sulfonatooxy)-3-bromoacetanilide?
A1: The research investigates the hydrolysis of N-(sulfonatooxy)-3-bromoacetanilide, highlighting the influence of pH on the reaction pathway. The studies demonstrate that both acidic and basic conditions lead to hydrolysis, but through different mechanisms. This finding is crucial for understanding the stability and potential reactivity of this compound in various chemical and biological environments [, ].
Q2: What intermediate is formed during the hydrolysis of N-(sulfonatooxy)-3-bromoacetanilide?
A2: Under specific conditions, the hydrolysis of N-(sulfonatooxy)-3-bromoacetanilide involves the formation of N-(3-bromophenyl)hydroxylamine O-sulfonate as a key intermediate. This intermediate further reacts to yield the final hydrolysis products. Understanding the formation and reactivity of this intermediate provides valuable insights into the overall reaction mechanism [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


